Bardoxolone methyl (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester) is a synthetic triterpenoid, belonging to the oleanane class of chemical compounds. [] It acts as a potent activator of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. [, , , , ] Bardoxolone methyl is of significant interest in scientific research for its potential therapeutic applications in a variety of diseases associated with oxidative stress and inflammation, including chronic kidney disease, cancer, and cardiovascular diseases. [, , , ]
Bardoxolone methyl, chemically known as Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid, belongs to the class of synthetic triterpenoids. It is classified as an antioxidant inflammation modulator and has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway while inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These actions contribute to its therapeutic potential in conditions like chronic kidney disease and pulmonary arterial hypertension .
The synthesis of bardoxolone methyl involves several steps that transform oleanolic acid into the final compound. The process typically includes:
The synthesis has been optimized to enhance efficiency and reduce by-products, leading to more sustainable production methods.
Bardoxolone methyl's molecular structure can be described as follows:
The three-dimensional conformation of bardoxolone methyl allows it to interact effectively with various biological targets, which is essential for its mechanism of action .
Bardoxolone methyl participates in several chemical reactions that are significant for its pharmacological effects:
These reactions highlight the compound's role as a modulator of cellular signaling pathways.
The mechanism of action of bardoxolone methyl is primarily attributed to its activation of the Nrf2 pathway:
This dual action contributes significantly to its therapeutic efficacy in managing chronic inflammatory conditions.
Bardoxolone methyl exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Bardoxolone methyl has several promising applications in clinical settings:
These applications underscore bardoxolone methyl's potential as a multi-faceted therapeutic agent.
Bardoxolone methyl (CDDO-Me) functions as a potent activator of the cytoprotective Keap1/Nrf2 pathway through highly specific molecular interactions. This semi-synthetic triterpenoid, derived from the oleanolic acid scaffold, contains α,β-unsaturated carbonyl groups on rings A and C that serve as Michael acceptors for nucleophilic attack by cysteine thiols [3] [7].
The molecular interaction between bardoxolone methyl and Kelch-like ECH-associated protein 1 (Keap1) occurs through covalent yet reversible Michael addition to critical cysteine residues (notably Cys151, Cys273, and Cys288) within the Keap1 BTB domain. This modification induces a conformational change in Keap1 that disrupts its ability to function as an adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex [3] [7]. Consequently, nuclear factor erythroid 2-related factor 2 (Nrf2) escapes ubiquitin-mediated proteasomal degradation, accumulates in the cytoplasm, and translocates to the nucleus. Structural analyses confirm that the stereochemistry of the oleanane scaffold prevents non-specific alkylation, ensuring target specificity [3].
Nuclear accumulation of Nrf2 facilitates its heterodimerization with small Maf proteins and subsequent binding to Antioxidant Response Elements (ARE)/Electrophile Response Elements (EpRE) in promoter regions. This binding initiates transcription of over 200 genes involved in cellular defense mechanisms. Proteomic studies in murine models demonstrate that bardoxolone methyl treatment (3 mg/kg) induces significant upregulation (3.0 to 17.2-fold) of key cytoprotective proteins including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and heme oxygenase-1 (HO-1) [3] [5] [7]. This coordinated transcriptional response represents a fundamental mechanism for enhancing cellular resilience against oxidative and electrophilic stress.
Bardoxolone methyl-mediated Nrf2 activation induces a comprehensive network of phase II detoxification enzymes that collectively enhance cellular detoxification capacity. These enzymes facilitate the conjugation and elimination of reactive electrophiles and oxidative metabolites:
Table 1: Key Phase II Enzymes Induced by Bardoxolone Methyl via Nrf2 Activation
Enzyme | Function | Induction Level | Biological Significance |
---|---|---|---|
NQO1 | Two-electron reduction of quinones | 17.2-fold | Prevents redox cycling & DNA damage |
GST Mu 1/3 | Glutathione conjugation of electrophiles | 5.9-6.4-fold | Enhances xenobiotic excretion |
HO-1 | Heme catabolism to biliverdin/CO | 3.5-5.0-fold | Exerts anti-apoptotic & vasodilatory effects |
Glutamate-cysteine ligase | Rate-limiting step in glutathione synthesis | 2.8-4.2-fold | Increases cellular glutathione reserves |
UDP-glucose dehydrogenase | UDP-glucuronic acid production | 4.1-fold | Supports glucuronidation conjugation reactions |
This enzymatic induction creates a robust cellular defense system against oxidative stress and inflammation, both implicated in chronic disease pathogenesis [3] [5] [6].
Beyond Nrf2 activation, bardoxolone methyl exerts significant anti-inflammatory effects through targeted suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. This dual-pathway modulation represents a unique pharmacological approach to disrupting the oxidative stress-inflammation cycle [3] [4].
Bardoxolone methyl directly inhibits IκB kinase β (IKKβ) through covalent modification of Cys179 within its activation loop. This residue exhibits enhanced nucleophilicity due to its microenvironment within the kinase domain [3] [4]. Molecular studies demonstrate that bardoxolone methyl binding prevents IKKβ-mediated phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, IκBα avoids degradation and maintains NF-κB in its inactive cytoplasmic complex [3]. This mechanism operates at low micromolar concentrations (IC₅₀ ≈ 2-5 μM) and occurs independently of the Keap1/Nrf2 pathway, highlighting the compound's multi-target functionality [3] [4].
IKKβ inhibition translates to reduced nuclear translocation of the p65-p50 NF-κB heterodimer and subsequent downregulation of pro-inflammatory gene expression. Transcriptomic analyses reveal that bardoxolone methyl significantly suppresses TNFα-induced expression of multiple cytokines and adhesion molecules in endothelial and immune cells:
Table 2: Pro-inflammatory Mediators Suppressed by Bardoxolone Methyl via NF-κB Inhibition
Mediator | Function in Inflammation | Reduction Level | Pathophysiological Relevance |
---|---|---|---|
TNF-α | Activates endothelial cells & promotes leukocyte adhesion | 60-75% | Central driver of inflammatory cascades |
IL-6 | Stimulates acute phase response & B-cell differentiation | 55-70% | Promotes fibrosis & cellular proliferation |
MCP-1 (CCL2) | Chemoattractant for monocytes/macrophages | 65-80% | Facilitates inflammatory cell infiltration |
ICAM-1 | Adhesion molecule for leukocyte binding | 50-65% | Mediates leukocyte extravasation into tissues |
iNOS | Produces nitric oxide & reactive nitrogen species | 70-85% | Contributes to oxidative/nitrosative stress |
This broad anti-inflammatory activity contributes to bardoxolone methyl's therapeutic potential in inflammatory pathologies [3] [4] [8].
Bardoxolone methyl modulates renal hemodynamics through interactions with the renin-angiotensin-aldosterone system (RAAS) and endothelin signaling pathways. In aldosterone-salt-induced hypertension models, bardoxolone methyl administration (1.25-10 mg/kg) significantly reduced intrarenal angiotensinogen expression by 62% compared to untreated controls [8]. This effect occurred concomitantly with diminished oxidative stress and inflammation. Mechanistically, Nrf2 activation downregulates angiotensin II type 1 receptor (AT1R) expression and inhibits NADPH oxidase activity, thereby reducing angiotensin II-induced reactive oxygen species (ROS) generation [5] [8].
Furthermore, bardoxolone methyl inhibits endothelin-1 (ET-1) signaling in renal tubules, potentially through Nrf2-mediated suppression of ET-1 gene transcription [5]. This action enhances sodium excretion and reduces fluid retention, as evidenced by post-hoc analyses showing decreased sodium reabsorption in renal tubules within the first 4 weeks of treatment. This physiological effect carries significant implications for renal function preservation in hypertensive nephropathy [5].
Bardoxolone methyl exerts protective effects on mitochondrial integrity and function through multiple mechanisms. The compound reduces mitochondrial ROS production by enhancing the glutathione antioxidant system and upregulating mitochondrial superoxide dismutase (SOD2) [6] [7]. In renal tubular cells exposed to aldosterone-salt stress, bardoxolone methyl treatment decreased mitochondrial ROS production by 45% and prevented mitochondrial permeability transition pore opening [6] [8].
Nrf2 activation also promotes mitochondrial biogenesis via upregulation of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM) [6]. Additionally, bardoxolone methyl improves cellular energetics by:
These mitochondrial improvements contribute significantly to cellular viability under stress conditions, particularly in metabolically active tissues like renal tubules [6] [7] [8].
Table 3: Chemical and Pharmacodynamic Profile of Bardoxolone Methyl
Property | Characteristic | Source |
---|---|---|
Chemical Formula | C₃₂H₄₃NO₄ | [1] [4] |
Molecular Weight | 505.699 g/mol | [1] [4] |
Mechanism Class | Synthetic oleanane triterpenoid | [1] [3] |
Primary Targets | Keap1 cysteine residues, IKKβ Cys179 | [3] [4] |
Key Pathways Modulated | Keap1/Nrf2/ARE, NF-κB, RAAS, mitochondrial function | [3] [5] [8] |
Biological Effects | Enhanced antioxidant capacity, reduced inflammation, improved mitochondrial function, modulated renal hemodynamics | [3] [5] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7